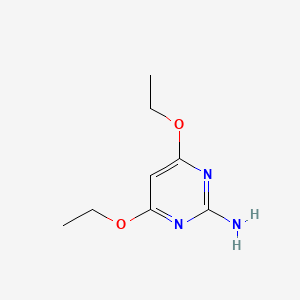

4,6-Diethoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

90154-00-0 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4,6-diethoxypyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3O2/c1-3-12-6-5-7(13-4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |

InChI Key |

MWLFJSYZFRVWBS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NC(=N1)N)OCC |

Canonical SMILES |

CCOC1=CC(=NC(=N1)N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diethoxypyrimidin 2 Amine and Its Analogues

Direct Synthetic Routes

Direct synthesis approaches are fundamental in constructing the 4,6-diethoxypyrimidin-2-amine core. These routes typically involve the formation of the pyrimidine (B1678525) ring followed by or concurrent with the introduction of the desired functional groups.

Alkoxylation Reactions of Halogenated Pyrimidines

A primary and efficient method for synthesizing this compound involves the nucleophilic substitution of halogen atoms on a pyrimidine ring with ethoxy groups. Halogenated pyrimidines, particularly dichloropyrimidines, serve as versatile and readily available starting materials for this transformation. researchgate.net The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates attack by nucleophiles like alkoxides. semanticscholar.org

A specific and high-yielding procedure for the synthesis of this compound involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with sodium hydride (NaH) and ethanol (B145695). nih.gov In this reaction, sodium hydride acts as a strong base to deprotonate ethanol, forming sodium ethoxide in situ. The ethoxide ion then acts as the nucleophile, displacing the chlorine atoms at the 4- and 6-positions of the pyrimidine ring.

The general procedure is as follows: A solution of sodium hydride in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), is cooled, and ethanol is added dropwise. After the initial reaction, 2-amino-4,6-dichloropyrimidine is introduced, and the mixture is heated to drive the substitution reaction to completion. This method has been reported to produce this compound in excellent yields. nih.gov

Table 1: Synthesis and Characterization of this compound

| Property | Value | Source |

|---|---|---|

| Starting Material | 2-Amino-4,6-dichloropyrimidine | nih.gov |

| Reagents | Sodium Hydride, Ethanol, THF | nih.gov |

| Yield | 94% | nih.gov |

| Appearance | White solid | nih.gov |

| Melting Point | 174-176 °C | nih.gov |

| ¹H-NMR (CDCl₃) δ | 5.42 (s, 1H, ArH), 4.95 (s, 2H, NH₂), 4.23 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 6H, OCH₂CH₃) | nih.gov |

The synthesis of the pyrimidine core itself is a well-established area of organic chemistry. The most classical method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine (B92328) or amidine derivative. researchgate.netsemanticscholar.org For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be prepared through the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a base like sodium ethoxide. nih.govnih.gov This dihydroxy intermediate can then be halogenated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine, the key precursor for alkoxylation reactions. mdpi.com

Alternative routes include the reaction of ketene (B1206846) dimethyl thio-acetals with guanidinium (B1211019) nitrate (B79036) in the presence of sodium ethoxide to form 2-aminopyrimidines. researchgate.net These foundational synthetic strategies provide access to a wide array of pyrimidine scaffolds that can be further functionalized.

While the reaction of 2-amino-4,6-dichloropyrimidine with sodium ethoxide is effective, historical methods sometimes resulted in unsatisfactory yields of around 70% and left troublesome amounts of the starting material in the final product. google.com To address this, process optimization has been a key focus.

One significant improvement involves performing the reaction in a polar aprotic solvent, such as acetone, at controlled temperatures, typically between 5 and 60°C. google.com This approach enhances the selectivity of the reaction, favoring the desired mono- or di-alkoxylation product. Subsequent distillation of the solvent followed by precipitation with water allows for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines and their di-alkoxylated counterparts in high yields and purity. This optimized process is more economically viable and environmentally benign. google.com

Table 2: Comparison of Reaction Conditions for Alkoxylation of 2-Amino-4,6-dichloropyrimidine

| Method | Solvent | Base/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Traditional | Alcohol (e.g., Ethanol) | Sodium Ethoxide | Not specified | ~70% | google.com |

| Optimized | Polar Aprotic (e.g., Acetone) | Alkali Metal Alkoxide | 5-60°C, solvent distillation | High | google.com |

| Specific | THF | NaH / Ethanol | 62°C, 15h | 94% | nih.gov |

Convergent and Divergent Synthetic Strategies for Pyrimidine Derivatives

Beyond direct synthesis, convergent and divergent strategies offer powerful tools for creating libraries of pyrimidine derivatives. A divergent synthesis starts from a common intermediate and, through various reaction pathways, generates a wide range of structurally distinct analogues. rsc.orgrsc.org Conversely, a convergent synthesis involves preparing different fragments of a molecule separately before combining them in the final steps. kuleuven.be

These strategies are crucial for medicinal chemistry, where the goal is often to explore the structure-activity relationships of a particular pharmacophore, like the pyrimidine scaffold. rsc.orgresearchgate.net

Functionalization of Pre-existing Pyrimidine Scaffolds

The functionalization of a pre-formed pyrimidine ring is a cornerstone of divergent synthesis. Starting with a core structure, such as this compound or its halogenated precursors, chemists can introduce a variety of functional groups at different positions on the ring.

Several methods are employed for this purpose:

Nucleophilic Aromatic Substitution (SₙAr): This is one of the most common functionalization methods. Halogen atoms on the pyrimidine ring can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents. mdpi.comnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the electronic nature of the substituents already present on the ring. researchgate.netresearchgate.net

Metal-Mediated Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. researchgate.netacs.org

Direct Magnesiation: The use of advanced bases like TMPMgCl·LiCl allows for the direct and regioselective magnesiation of the pyrimidine ring. The resulting Grignard-type reagent can then be trapped with various electrophiles to introduce a diverse array of functional groups in a highly controlled manner. acs.org This technique enables the functionalization of all positions on the pyrimidine ring.

Table 3: Methods for Functionalization of Pyrimidine Scaffolds

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group (e.g., Cl) by a nucleophile (e.g., amine, alkoxide). | Amination of 2,4-dichloropyrimidine. | mdpi.com, researchgate.net |

| Direct Magnesiation | Regioselective deprotonation-metalation using a strong base, followed by reaction with an electrophile. | Sequential magnesiation and functionalization of all pyrimidine positions. | acs.org |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a halopyrimidine with a boronic acid. | Arylation of a pyrimidine ring. | researchgate.net |

| Sonogashira Cross-Coupling | Palladium-catalyzed reaction of a halopyrimidine with a terminal alkyne. | Introduction of alkynyl groups onto the pyrimidine core. | acs.org |

Cyclo-condensation Approaches to 2-Aminopyrimidines

Cyclo-condensation reactions are a cornerstone in the synthesis of the pyrimidine nucleus. These reactions typically involve the formation of the heterocyclic ring by combining a three-carbon component with a reagent containing an N-C-N moiety, such as guanidine or urea (B33335) derivatives.

Preparation from Chalcone Precursors with Guanidine Derivatives

A widely utilized method for synthesizing 2-aminopyrimidines involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine salts. ufms.brresearchgate.net This condensation reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions, often in the presence of a base such as sodium hydroxide (B78521) or guanidine carbonate itself. ufms.brajol.infoufms.br The general mechanism involves the Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the substituted 2-aminopyrimidine (B69317). scialert.net

The use of catalysts, such as copper oxide (CuO) nanoparticles, has been shown to improve this synthesis by offering advantages like shorter reaction times and higher yields. researchgate.netufms.br The reaction can be monitored for purity using thin-layer chromatography (TLC). ajol.info

Table 1: Examples of 2-Aminopyrimidine Synthesis from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | DMF, 160°C, 4h | 4,6-Diphenyl-pyrimidin-2-ylamine | Good | ajol.info |

| Substituted Chalcones | Guanidine Nitrate | Ethanol, NaOH, CuO nanoparticles, Reflux, 6h | Substituted 2-Aminopyrimidines | Improved | researchgate.net |

Cyclo-condensation of α-Formylaroylketene Dithioacetals

Another effective route to functionalized 2-aminopyrimidines is through the cyclo-condensation of α-formylaroylketene dithioacetals with guanidine. scialert.netresearchgate.net These dithioacetal precursors are typically prepared by formylating α-oxoketene dithioacetals. researchgate.netscispace.com The subsequent reaction with guanidine, often in a solvent like DMF or acetonitrile, leads to the formation of pyrimidine-5-carbaldehydes. researchgate.netwjahr.com This method provides a versatile entry to pyrimidines with different substitution patterns. researchgate.net Microwave irradiation under solvent-free conditions has also been reported as an efficient method for this type of condensation. researchgate.net

Reaction of 1,3-Dielectrophilic Components with Urea Derivatives

The synthesis of pyrimidine derivatives can be achieved through the reaction of 1,3-dielectrophilic components with urea or guanidine derivatives. scispace.comnih.gov This classical approach involves the condensation of a three-carbon fragment, such as a β-dicarbonyl compound (e.g., diethyl malonate or pentane-2,4-dione), with a dinucleophile like guanidine. nih.govsci-hub.se The reaction is typically base-driven, using bases like sodium ethoxide, and can be accelerated using ultrasound irradiation, which often leads to shorter reaction times and high yields under milder conditions. nih.govsci-hub.se For instance, the condensation of guanidine with β-ketoesters serves as a direct route to 2-aminopyrimidinols. nih.gov

Characterization Techniques in Synthetic Studies

The structural elucidation of newly synthesized compounds like this compound is crucial. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the products.

Spectroscopic Analysis (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of 2-aminopyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR spectroscopy, the chemical shifts of protons on the pyrimidine ring and its substituents are diagnostic. For example, in 2-aminopyrimidine derivatives, the amino protons (-NH₂) typically appear as a broad signal. ajol.info The protons on the carbon atoms adjacent to the nitrogen atoms of the pyrimidine ring are also deshielded and appear at characteristic chemical shifts. libretexts.orgchemistrysteps.com For a compound like this compound, one would expect to see signals for the ethoxy groups (a triplet and a quartet) in addition to the aromatic proton on the pyrimidine ring and the amino protons. semanticscholar.org The related compound, 2-amino-4,6-dimethoxypyrimidine, shows a proton signal for H-5 of the pyrimidine ring at 5.15 ppm, methoxy (B1213986) protons at 3.82 ppm, and amino protons at 6.46 ppm. chemicalbook.com

Table 2: Representative ¹H NMR Data for 2-Aminopyrimidine Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |

|---|---|---|---|

| 4,6-Diphenyl-pyrimidin-2-ylamine | Not Specified | 4.47 – 5.31 (br, -NH₂) | ajol.info |

| 6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine | DMSO-d₆ | 9.27 (s, 1H, NH), 6.70 (s, 2H, NH₂), 5.99 (s, 1H, H-5), 3.74 (s, 3H, OCH₃) | mdpi.com |

¹³C NMR spectroscopy is also used to confirm the carbon framework of the molecule, with the carbon atoms of the pyrimidine ring resonating at characteristic downfield shifts. ajol.info

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.netmdpi.com According to the nitrogen rule, a compound with an odd number of nitrogen atoms, such as 2-aminopyrimidines, will have a molecular ion peak (M⁺) with an odd mass-to-charge (m/z) ratio. msu.edu The fragmentation pattern can provide further structural information, often involving α-cleavage adjacent to the amino group. libretexts.org Electron ionization (EI-MS) is a common technique used for this purpose. mdpi.com

X-ray Diffraction Analysis for Structural Confirmation

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Guanidine |

| Chalcone |

| 2-Aminopyrimidine |

| 1,3-Diphenylprop-2-en-1-one |

| Guanidine Carbonate |

| Dimethylformamide (DMF) |

| 4,6-Diphenyl-pyrimidin-2-ylamine |

| Guanidine Nitrate |

| Sodium Hydroxide |

| Copper Oxide |

| Guanidine Hydrochloride |

| α-Formylaroylketene dithioacetal |

| α-Oxoketene dithioacetal |

| Acetonitrile |

| Pyrimidine-5-carbaldehyde |

| Diethyl malonate |

| Pentane-2,4-dione |

| Sodium ethoxide |

| 2-Aminopyrimidinol |

| 2-Amino-4,6-dimethoxypyrimidine |

| 6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine |

Chemical Transformations and Derivatization Strategies of 4,6 Diethoxypyrimidin 2 Amine

Modification of the Pyrimidine (B1678525) Amino Functionality

The primary amino group at the C2 position of the pyrimidine ring is a key site for derivatization, readily undergoing reactions such as acylation and condensation to form Schiff bases.

Acylation Reactions (e.g., Carbamoyl (B1232498) Derivatives)

The amino group of 4,6-diethoxypyrimidin-2-amine can be readily acylated by reacting with acid chlorides, anhydrides, or esters through a nucleophilic substitution mechanism. ncert.nic.inlibretexts.org This reaction is a common strategy to introduce a variety of functional groups, leading to the formation of amide derivatives. ncert.nic.in For instance, the reaction with benzoyl chloride results in the formation of N-benzoyl derivatives. ncert.nic.in

A notable application of this reactivity is the synthesis of carbamoyl derivatives. For example, the reaction of 2-aminopyrimidine (B69317) derivatives with alkyloxycarbonyl isothiocyanates is a key step in the preparation of triazolopyrimidines. google.com Specifically, N-(4,6-diethoxypyrimidin-2-yl)-N'-carboethoxythiourea is a crucial intermediate in this synthetic route. google.com The acylation is typically carried out in a suitable solvent and may require a base to neutralize the acid byproduct. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |

| This compound | Alkyloxycarbonyl isothiocyanate | N-(4,6-diethoxypyrimidin-2-yl)-N'-carboethoxythiourea | Acylation | google.com |

| Primary/Secondary Amines | Acid Chlorides/Anhydrides | Amides | Acylation | libretexts.org |

| Methanamine | Benzoyl chloride | N-Methylbenzamide | Benzoylation | ncert.nic.in |

Formation of Schiff Base Derivatives

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). jocpr.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. jocpr.com The formation of Schiff bases is a widely used method for synthesizing new pyrimidine derivatives with diverse structures and potential biological activities. mdpi.com For instance, various aromatic aldehydes can be condensed with 4,6-dimethoxypyrimidin-2-amine, a close analog of the diethoxy derivative, to yield the corresponding Schiff bases. researchgate.net This strategy allows for the introduction of a wide range of aryl groups, contributing to the structural diversity of the resulting compounds. jocpr.commdpi.com

Substitutions and Modifications at Pyrimidine Ring Positions 4 and 6

The ethoxy groups at the 4 and 6 positions of the pyrimidine ring are susceptible to substitution, providing another avenue for structural modification and the introduction of diverse functionalities.

Introduction of Diverse Ether Analogues (e.g., Trifluoroethoxy, Methoxy)

The ethoxy groups at the 4 and 6 positions of the pyrimidine ring can be replaced with other alkoxy groups to generate a variety of ether analogues. This is typically achieved by reacting the corresponding 4,6-dihalopyrimidine with the desired alcohol in the presence of a base. For example, 4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-amine and 4,6-dimethoxypyrimidin-2-amine have been synthesized from 2-amino-4,6-dichloropyrimidine (B145751) by reaction with 2,2,2-trifluoroethanol (B45653) and methanol, respectively, in the presence of sodium hydride. mdpi.com This method allows for the introduction of various ether functionalities, which can significantly influence the electronic properties and lipophilicity of the molecule. mdpi.com

| Starting Material | Reagent | Product | Ref |

| 2-Amino-4,6-dichloropyrimidine | 2,2,2-Trifluoroethanol, NaH | 4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-amine | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | Methanol, NaH | 4,6-Dimethoxypyrimidin-2-amine | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine | Ethanol (B145695), NaH | This compound | nih.gov |

Incorporation of Aryl and Alkyl Moieties for Structural Diversity

The pyrimidine ring can be further functionalized by introducing aryl and alkyl groups at various positions. One common strategy involves the Suzuki cross-coupling reaction, where a halogenated pyrimidine is reacted with an arylboronic acid in the presence of a palladium catalyst. biomedpharmajournal.org This method has been successfully employed to synthesize new pyrimidine derivatives with various aryl substituents. biomedpharmajournal.org For instance, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine has been used as a precursor to introduce different aryl groups at the 4-position. biomedpharmajournal.org Similarly, S-alkylation of mercaptopyrimidine derivatives can be used to introduce alkyl chains. mdpi.com These reactions significantly expand the structural diversity of pyrimidine derivatives.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. scialert.netmasterorganicchemistry.com The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient and thus prone to nucleophilic attack. scialert.net

Ring Transformations and Rearrangement Studies

The pyrimidine ring is susceptible to various transformation and rearrangement reactions, particularly when activated by quaternization to form pyrimidinium salts. These reactions can lead to the formation of different heterocyclic systems or result in a reorganization of the original pyrimidine core.

Degenerate ring transformations are processes in which the fundamental heterocyclic ring system remains the same after a reaction, but an exchange of ring atoms has occurred. wur.nlwur.nl In the context of pyrimidinium salts, this typically involves the cleavage of the pyrimidine ring followed by recyclization.

While specific studies on the degenerate ring transformations of pyrimidinium salts derived directly from this compound are not extensively documented in publicly available literature, the behavior of closely related 4,6-dialkoxypyrimidinium salts provides significant insights. The reaction of 4,6-diethoxypyrimidine with a Meerwein reagent, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), has been shown to yield the corresponding N-ethylpyrimidinium salt. wur.nl It is anticipated that this compound would react similarly to form a 1-alkyl-2-amino-4,6-diethoxypyrimidinium salt.

The subsequent reaction of such pyrimidinium salts with nucleophiles, like ammonia (B1221849), is a key step where degenerate ring transformations can occur. For instance, studies on 1,3-diethyl-1,4(3,4)-dihydro-6-ethoxy-4-oxopyrimidinium tetrafluoroborate have shown that the presence of a 6-ethoxy group can facilitate recyclization, leading to 6-(ethylamino)pyrimidine derivatives. researchgate.net This transformation proceeds via a nucleophilic attack at the C2-position, followed by ring opening and subsequent recyclization with the expulsion of a different ring fragment. researchgate.net

For a hypothetical 1-alkyl-2-amino-4,6-diethoxypyrimidinium salt, a similar reaction pathway can be postulated. Nucleophilic attack by ammonia could occur at the C2 or C6 positions. Attack at C2 would lead to a ring-opened intermediate. Recyclization could then lead to the exchange of the N1-C2 fragment, resulting in a new pyrimidine structure where the exocyclic amino group has been incorporated into the ring, and a new amino group is formed from the attacking nucleophile.

Table 1: Postulated Reactants and Products in a Degenerate Ring Transformation of a 4,6-Diethoxypyrimidin-2-aminium Salt

| Reactant | Nucleophile | Postulated Intermediate | Product of Degenerate Transformation |

| 1-Alkyl-2-amino-4,6-diethoxypyrimidinium salt | Ammonia (NH₃) | Ring-opened diamino intermediate | 2-Amino-4-ethoxy-6-(alkylamino)pyrimidine |

It is important to note that the 2-amino group in this compound would likely influence the course of these reactions compared to analogues lacking this substituent. The amino group could be a site for side reactions or could electronically influence the positions of nucleophilic attack on the pyrimidine ring.

Ring contraction reactions of pyrimidine derivatives provide a valuable synthetic route to five-membered heterocyclic compounds, such as pyrazoles and isoxazoles. wur.nl These transformations are typically initiated by the attack of a dinucleophile on the pyrimidine ring, leading to cleavage of the ring and subsequent recyclization to form the smaller ring system.

The quaternization of the pyrimidine ring generally enhances its reactivity towards nucleophiles, making ring contraction more facile. wur.nl For example, the hydrazinolysis of pyrimidine to form pyrazole (B372694) requires high temperatures, but the corresponding reaction with a 1-methylpyrimidinium salt can proceed at room temperature. wur.nl

In the case of this compound or its derivatives, reaction with hydrazine (B178648) would be the expected method to investigate ring contraction to a pyrazole. The reaction would likely proceed by initial nucleophilic attack of hydrazine at an electrophilic carbon of the pyrimidine ring, followed by ring opening and intramolecular condensation to form the pyrazole ring, with elimination of a urea (B33335) or guanidine-related fragment.

Table 2: General Scheme for Pyrimidine to Pyrazole Ring Contraction

| Pyrimidine Derivative | Reagent | Resulting Heterocycle |

| Substituted Pyrimidine | Hydrazine (N₂H₄) | Substituted Pyrazole |

Similarly, ring contraction to isoxazoles can be achieved. For instance, 4-X-6-phenyl(methyl)pyrimidine 1-oxides have been shown to undergo ring contraction to 5-amino-3-phenyl(methyl)isoxazoles in liquid ammonia. wur.nl This suggests that activation of the pyrimidine ring, in this case by N-oxidation, facilitates the ring transformation. While not a direct analogue, it highlights a potential pathway for the ring contraction of appropriately functionalized derivatives of this compound.

Structure Activity Relationship Sar Investigations of 4,6 Diethoxypyrimidin 2 Amine Derivatives

Elucidation of Pharmacophores and Key Structural Requirements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of 4,6-diethoxypyrimidin-2-amine, the core pyrimidine (B1678525) ring is a fundamental pharmacophoric element. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, particularly at the 2, 4, and 6 positions. semanticscholar.org This electronic characteristic is a key feature influencing how the molecule interacts with biological targets.

Key structural requirements for the activity of these derivatives often include:

The 2-aminopyrimidine (B69317) scaffold : The 2-amino group is a critical handle for creating a wide range of derivatives, such as ureas and amides. mdpi.commdpi.com This group and its ability to form hydrogen bonds are often integral to the molecule's binding to its target.

Substituents at the 4- and 6-positions : The nature of the groups at these positions is a primary determinant of the molecule's activity profile. The ethoxy groups in the parent compound can be replaced by other substituents to modulate potency and selectivity. mdpi.com

A linker or bridge : In many active derivatives, the 2-amino group is connected to another chemical moiety via a linker, such as a urea (B33335) or thiourea (B124793) bridge. mdpi.com The nature and length of this linker can significantly affect the compound's biological action. For instance, studies on benzoylpyrimidinylurea derivatives revealed that a urea bridge was important for larvicidal activity. mdpi.com

Impact of Substituent Variation on Biological Activity Profiles

Modifying the substituents on the pyrimidine ring is a common strategy to optimize the biological activity of this compound derivatives. These changes can influence the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with a biological target.

The size (steric effects) and electron-donating or electron-withdrawing nature (electronic effects) of substituents at the 4- and 6-positions play a pivotal role in determining biological activity.

Electronic Effects: The pyrimidine ring is inherently electron-deficient. semanticscholar.org Attaching electron-donating groups (EDGs) can increase electron density and potentially enhance interactions with certain biological targets, while electron-withdrawing groups (EWGs) further decrease it. For example, in a series of benzoylpyrimidinylurea derivatives evaluated for antifungal activity, the potency was directly influenced by the electronic nature of the substituents at the 4- and 6-positions of the pyrimidine ring. The order of activity was found to be: 4,6-di-OCH₂CF₃ > 4,6-di-OEt > 4,6-di-OCH₃ > 4,6-di-CH₃. mdpi.com The strong electron-withdrawing trifluoroethoxy groups (OCH₂CF₃) resulted in the highest activity, suggesting that reducing the electron density of the pyrimidine ring is beneficial for this specific biological action. mdpi.com Conversely, studies on other heterocyclic systems have shown that electron-donating groups can enhance radical scavenging activity by stabilizing the resulting radical through resonance. rsc.org

Steric Effects: The size of the substituents can influence how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding. However, in some cases, larger groups may establish favorable van der Waals interactions. The comparison between derivatives containing ethoxy (OEt), methoxy (B1213986) (OCH₃), and methyl (CH₃) groups shows that both steric and electronic factors are at play. mdpi.com While ethoxy is larger than methoxy, the antifungal activity was higher for the ethoxy derivative, indicating a complex interplay of factors beyond simple steric bulk. mdpi.com

The following table summarizes the antifungal activity of different benzoylpyrimidinylurea derivatives, highlighting the impact of substituents at the 4- and 6-positions.

| Compound Derivative (Substituent at 4,6-positions) | Inhibition Rate at 50 µg/mL (%) | Reference |

|---|---|---|

| 4,6-bis(2,2,2-Trifluoroethoxy) | 89.4 | mdpi.com |

| 4,6-Diethoxy | 76.2 | mdpi.com |

| 4,6-Dimethoxy | 68.5 | mdpi.com |

| 4,6-Dimethyl | 59.3 | mdpi.com |

Positional isomerism, which involves changing the location of substituents on the pyrimidine ring, can significantly modulate biological activity. Even with the same set of substituents, altering their positions can change the molecule's shape, dipole moment, and hydrogen bonding capacity, leading to different biological outcomes.

For instance, in a series of chlorinated benzoylpyrimidinylurea derivatives, the placement of chloro and methyl or methoxy groups at the 4- and 6-positions had a pronounced effect on antifungal activity. A derivative with two chlorine atoms (4,6-dichloro) showed the highest activity. mdpi.com When one chlorine was replaced, the activity changed depending on the other substituent and its position. The activity order was observed as: 4,6-dichloro > 4-chloro, 6-methyl > 4-chloro, 6-methoxy. mdpi.com This demonstrates that not only the type of substituent but also its specific location is critical for optimizing activity.

The table below illustrates how positional isomerism affects the antifungal activity of these derivatives.

| Compound Derivative (Substituents at 4- and 6-positions) | Inhibition Rate at 50 µg/mL (%) | Reference |

|---|---|---|

| 4,6-Dichloro | 82.3 | mdpi.com |

| 4-Chloro, 6-Methyl | 75.1 | mdpi.com |

| 4-Chloro, 6-Methoxy | 66.2 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of new, unsynthesized molecules and for understanding the key molecular properties that govern their biological performance.

QSAR models are built by developing a mathematical equation that relates one or more calculated molecular properties (descriptors) to the observed biological activity. d-nb.info A common method for this is Multiple Linear Regression (MLR). nih.gov An MLR model for a series of this compound derivatives would take the general form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁ × (Descriptor₁) + c₂ × (Descriptor₂) + ... + cₙ × (Descriptorₙ)

Where 'c' represents the coefficients determined by the regression analysis, and the descriptors are numerical values representing specific properties of the molecules. nih.gov Such models, once validated, can be used to predict the potency of new derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. mdpi.com The reliability of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²), which should ideally be greater than 0.6. d-nb.infonih.gov

The selection of appropriate molecular descriptors is the most critical step in QSAR modeling. These descriptors quantify the steric, electronic, and hydrophobic properties of the molecule that were discussed in the SAR analysis. By identifying the descriptors that are most highly correlated with biological activity, researchers can gain insight into the mechanism of action. researchgate.net

Common classes of molecular descriptors relevant to this compound derivatives include:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov These descriptors can numerically capture the effects of electron-donating or -withdrawing substituents.

Steric Descriptors : These relate to the size and shape of the molecule. Examples include molar volume, surface area, and molar refractivity. They are used to model how the molecule's size affects its fit within a receptor binding site. d-nb.info

Topological Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity and branching. Kier's molecular connectivity indices are a well-known example. researchgate.net

Hydrophobic Descriptors : The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, quantifying a molecule's preference for a lipid versus an aqueous environment. This is crucial for membrane permeability and reaching the target site.

The table below lists some common molecular descriptors and the properties they represent.

| Descriptor Class | Example Descriptor | Property Represented | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution | nih.gov |

| Steric | Molar Refractivity (MR) | Volume and polarizability of a molecule | d-nb.info |

| Steric | Van der Waals Volume | Molecular size and shape | d-nb.info |

| Hydrophobic | LogP | Lipophilicity/hydrophobicity | nih.gov |

| Topological | Molecular Connectivity Indices (χ) | Molecular size, branching, and complexity | researchgate.net |

Mechanistic Pathways and Molecular Interactions of 4,6 Diethoxypyrimidin 2 Amine Analogues

Investigation of Cellular and Enzymatic Mechanisms

Analogues of 4,6-Diethoxypyrimidin-2-amine and related pyrimidine (B1678525) structures have been investigated for their ability to interact with and modulate the function of critical cellular enzymes. These interactions are central to their potential as therapeutic agents, particularly in oncology. The following sections detail the specific mechanisms through which these compounds exert their effects on Hsp70, AURKA, and PLK4.

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. nih.gov In cancer cells, Hsp70 is often overexpressed and plays a significant role in promoting cell survival, inhibiting apoptosis, and conferring resistance to therapy. mdpi.comnih.gov This makes Hsp70 an attractive target for anticancer drug development. mdpi.com Analogues based on the aminopyrimidine scaffold have been identified as potent inhibitors of Hsp70, acting through a novel allosteric mechanism rather than competing at the ATP-binding site. nih.gov

Unlike inhibitors that target the ATPase domain of Hsp70, certain pyrimidine-based analogues bind to a distinct allosteric pocket located in the N-terminal domain of the protein. nih.gov This novel binding site was identified through rational drug design and computational analysis. mdpi.comnih.gov The allosteric domain is defined by a group of specific amino acid residues, including Cys267, Leu237, Arg264, Asp234, Arg261, Tyr41, Phe68, and Trp90. aacrjournals.org

Docking studies have shown that the orientation of compounds within this pocket is critical for their inhibitory activity. rsc.org For instance, the pyrimidine-based inhibitor YK5 fits snugly into this allosteric site, while a structurally similar but less active analogue, YK20, is oriented outside the pocket, leading to potential steric clashes that account for its reduced activity. rsc.org The discovery of this druggable allosteric pocket provides a valuable platform for designing a new class of Hsp70 inhibitors with unique mechanisms of action. rsc.org

A key feature of some Hsp70-inhibiting pyrimidine analogues is their ability to form a covalent, irreversible bond with the protein. nih.gov This mechanism is exemplified by 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides, which were designed to take advantage of a reactive cysteine residue, Cys267, embedded within the allosteric binding pocket. mdpi.com

Upon binding to the allosteric site, the acrylamide (B121943) group on these inhibitors acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys267. mdpi.comrsc.org This irreversible binding locks the inhibitor in place, leading to potent and selective inhibition of Hsp70 in cancer cells. mdpi.com The formation of this covalent link disrupts the core biochemical functions of Hsp70 and interferes with its interaction with co-chaperones like HOP (Hsp70-Hsp90 organizing protein), ultimately destabilizing the Hsp90/Hsp70/onco-client protein complexes. nih.govrsc.org This leads to the degradation of key oncoproteins, such as HER2 and Raf-1, and induces apoptosis in cancer cells. nih.govmdpi.com While irreversible binding provides potent inhibition, research also indicates that the acrylamide group could potentially be eliminated to develop potent reversible inhibitors by optimizing the enthalpy of binding. rsc.org

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation and separation, spindle assembly, and cytokinesis. aacrjournals.orgnih.gov Overexpression of AURKA is common in many human cancers and is linked to genomic instability and tumorigenesis, making it a key target for cancer therapy. aacrjournals.orgnih.gov Numerous small molecule inhibitors with a pyrimidine scaffold have been developed to target AURKA, often acting as ATP-competitive inhibitors. mdpi.comaacrjournals.org

Compounds with a pyrimidine-2-amine or 2,4-diaminopyrimidine (B92962) core are prominent among AURKA inhibitors in clinical development. mdpi.com For example, Alisertib (MLN8237) is a potent AURKA inhibitor built on a pyrimidine scaffold. mdpi.com Structure-activity relationship (SAR) studies have led to the development of various N-trisubstituted pyrimidine derivatives with high affinity for AURKA. sci-hub.se For instance, compound 11j , a fluorinated N-trisubstituted pyrimidine, showed potent inhibition of Aurora A with an IC50 value of 7.1 nM. sci-hub.se

Another class of pyrimidine-based inhibitors was designed to induce a "DFG-out" conformation in Aurora A, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop flips. acs.org This approach led to the identification of compounds like 13 (a 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative), which potently inhibits AURKA and reduces levels of the oncoprotein MYC in cancer cells. acs.org These examples highlight the versatility of the pyrimidine scaffold in generating potent and selective modulators of AURKA activity.

Table 1: Inhibitory Activity of Pyrimidine Analogues against Aurora Kinases This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Source |

|---|---|---|---|---|

| Alisertib (MLN8237) | AURKA | 1.2 | - | mdpi.com |

| Barasertib (AZD1152) | AURKB | 0.37 | - | mdpi.com |

| HLM-8598 | AURKA | 73 | - | aacrjournals.org |

| HLM-8598 Analogue | AURKA | 40 | - | aacrjournals.org |

| SNS-314 | AURKA | 9 | HCT116 (IC50 = 9-60 nM) | nih.gov |

| SNS-314 | AURKB | 31 | HCT116 (IC50 = 9-60 nM) | nih.gov |

| SNS-314 | AURKC | 3 | HCT116 (IC50 = 9-60 nM) | nih.gov |

| VX-680 (Tozasertib) | AURKA | 0.7 (Ki) | Various (IC50 = 15-130 nM) | nih.gov |

| VX-680 (Tozasertib) | AURKB | 18 (Ki) | Various (IC50 = 15-130 nM) | nih.gov |

| VX-680 (Tozasertib) | AURKC | 4.6 (Ki) | Various (IC50 = 15-130 nM) | nih.gov |

| Compound 11j | AURKA | 7.1 | U937 (IC50 = 12.2 nM) | sci-hub.se |

Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that acts as the master regulator of centriole duplication. rsc.orgnih.gov Centrioles are core components of the centrosome, which organizes the microtubule network essential for forming the bipolar spindle during mitosis. nih.gov The activity of PLK4 is tightly controlled to ensure that centrioles duplicate exactly once per cell cycle. nih.govnih.gov Overexpression of PLK4 can lead to centriole amplification, resulting in abnormal spindle formation, chromosome mis-segregation, and genomic instability—hallmarks of cancer. nih.govrsc.org Consequently, inhibiting PLK4 is a promising strategy for cancer therapy. rsc.org

Recent drug discovery efforts have identified potent PLK4 inhibitors based on pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. nih.govrsc.org A series of novel inhibitors with a pyrimidin-2-amine core was developed, with compound 8h showing high inhibitory activity against PLK4 with an IC50 of 6.7 nM. rsc.org Another series based on a 1H-pyrazolo[3,4-d]pyrimidine core yielded compound WY29 , a potent and selective PLK4 inhibitor (IC50 = 27 nM). nih.gov These inhibitors typically act by competing with ATP at the kinase's active site. mdpi.com

By inhibiting the kinase activity of PLK4, pyrimidine-based analogues directly interfere with the process of centriole biogenesis. nih.govrsc.org PLK4 initiates centriole duplication by phosphorylating its substrates, which are then recruited to the mother centriole to form a new procentriole. sdbonline.org Inhibition of PLK4 blocks this initial step, preventing the formation of new centrioles. nih.govrsc.org

In cancer cells that overexpress PLK4, this inhibition prevents the formation of extra centrosomes, thereby mitigating the risk of multipolar spindles and subsequent chromosome segregation errors. nih.govrsc.org Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives, such as compound 24j (PLK4 IC50 = 0.2 nM), exhibit notable antiproliferative activities against breast cancer cell lines. nih.gov The cellular effects of these inhibitors include suppression of colony formation, cell cycle arrest, and a reduction in cell migration, underscoring the critical role of PLK4 in mitotic progression and cell proliferation. nih.gov

β-Glucuronidase Inhibition Mechanisms

β-Glucuronidase is a lysosomal hydrolase that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. nih.gov The catalytic mechanism of this enzyme is well-understood and involves two critical glutamic acid residues within the active site: one acting as a proton donor (e.g., Glu451 in bacterial orthologs) and the other as a nucleophile (e.g., Glu540 in bacterial orthologs). nih.gov The process begins with the protonation of the glycosidic oxygen by the acidic glutamate (B1630785), leading to the release of the aglycone through a transition state resembling an oxocarbenium ion. This is followed by a nucleophilic attack from the second glutamate residue, resulting in the formation of a covalent glucuronyl-enzyme intermediate. nih.gov

The inhibition of β-glucuronidase by analogues of this compound, specifically other 2-aminopyrimidine (B69317) derivatives, is thought to occur through their interaction with key amino acid residues in the enzyme's active site. mdpi.comsemanticscholar.org These interactions can block the substrate from binding or interfere with the catalytic residues, thus preventing the hydrolysis of the glucuronide substrate. Molecular docking studies on various inhibitors have identified crucial interactions with residues such as Glu451, Tyr508, and Trp587, which stabilize the ligand-receptor complex and prevent the enzyme from carrying out its catalytic function. mdpi.com The inhibition is a critical area of research as increased β-glucuronidase activity is linked to various health issues, including the reactivation of detoxified carcinogens in the colon. mdpi.commdpi.com

Ligand-Target Binding Dynamics

The binding of this compound analogues to β-glucuronidase is a dynamic process governed by a combination of non-covalent interactions. The stability of the ligand-target complex is primarily determined by hydrogen bonds and hydrophobic interactions, which dictate the ligand's orientation and conformational fit within the enzyme's binding pocket. plos.orgnih.gov

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the stability of the protein-ligand complex. researchgate.net In the context of β-glucuronidase inhibition by pyrimidine-based analogues, the 2-amino group and nitrogen atoms within the pyrimidine ring are key hydrogen bond donors and acceptors. mdpi.comnih.gov Molecular docking studies have revealed that these inhibitors form multiple hydrogen bonds with amino acid residues in the active site of β-glucuronidase.

For instance, studies on N-arylidenequinoline-3-carbohydrazide analogs, which also act as β-glucuronidase inhibitors, show hydrogen bonding with residues like GLU451 and TYR508. scielo.org.mx Similarly, for 2-aminopyrimidine derivatives, hydrogen bonds have been observed with crucial residues that stabilize the inhibitor within the binding pocket, preventing the catalytic action of the enzyme. mdpi.comsemanticscholar.org The strength and geometry of these specific molecular interactions are likely drivers of inhibitor specificity. cambridgemedchemconsulting.com

Table 1: Hydrogen Bonding Interactions of β-Glucuronidase Inhibitor Analogues Interactive Table:

| Compound Analogue Class | Interacting Residues | Bond Distance (Å) | Reference |

|---|---|---|---|

| N-Arylidenequinoline-3-carbohydrazide | GLU451 | 2.21 | scielo.org.mx |

| N-Arylidenequinoline-3-carbohydrazide | TYR504 | 2.43 | scielo.org.mx |

| N-Arylidenequinoline-3-carbohydrazide | TRP528 | 2.39 | scielo.org.mx |

| N-Arylidenequinoline-3-carbohydrazide | ASN484 | 3.54 | scielo.org.mx |

| N-Arylidenequinoline-3-carbohydrazide | SER503 | 3.32 | scielo.org.mx |

| 2-Aminopyrimidine Derivative | Phe161 | N/A | semanticscholar.org |

Note: Data is based on computational docking studies of different inhibitor classes targeting β-glucuronidase and is illustrative of potential interactions.

Characterization of Hydrophobic Interactions and Conformational Fits

Alongside hydrogen bonds, hydrophobic interactions play a major role in stabilizing ligands at the binding interface. plos.org The active site of β-glucuronidase contains hydrophobic pockets, and the binding of analogues is significantly influenced by the hydrophobic character of their substituents. For 2-aminopyrimidine derivatives, substituted phenyl rings engage in hydrophobic interactions with non-polar residues in the active site, such as Val446 and Tyr472. semanticscholar.org

Computational and Theoretical Chemistry Studies of 4,6 Diethoxypyrimidin 2 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

While specific molecular docking studies targeting 4,6-Diethoxypyrimidin-2-amine are not extensively detailed in public literature, the behavior of structurally similar 2-aminopyrimidine (B69317) derivatives allows for well-grounded predictions. Docking studies on various aminopyrimidine analogs against protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), consistently highlight a characteristic binding mode. figshare.com

This binding is typically anchored by key hydrogen bonds between the 2-amino group and the pyrimidine (B1678525) ring nitrogens with amino acid residues in the protein's hinge region. For this compound, the predicted binding mode would involve:

Hydrogen Bonding: The exocyclic amino group and one of the pyrimidine nitrogen atoms are expected to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the protein backbone.

The binding affinity, often quantified by a docking score or estimated inhibition constant (Ki), is predicted based on these interactions. For related 2-amino-4,6-diarylpyrimidine series, compounds have shown potent affinities for targets like the A1 adenosine (B11128) receptor, suggesting that the 2-aminopyrimidine scaffold is a strong foundation for receptor binding. nih.gov The specific affinity of this compound would be determined by the precise shape and chemical nature of the target protein's active site.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce for this compound against a panel of protein kinases, based on findings for analogous compounds.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| CDK2 | -8.5 | Leu83, Asp86 | Hydrogen Bond, Hydrophobic |

| EGFR | -7.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR2 | -8.1 | Cys919, Phe1047 | Hydrogen Bond, π-π Stacking |

To dissect the binding affinity further, decomposition energy analysis is often performed following docking and molecular dynamics simulations. This method calculates the contribution of different energy components to the total binding free energy. For aminopyrimidine inhibitors of protein kinases like CDK2/4/6, studies have shown that polar interactions, particularly electrostatic forces, are crucial drivers of bioactivity. nih.govnih.gov

The primary energetic contributions to the binding of this compound would be:

Electrostatic Interactions: These are dominated by the hydrogen bonds formed between the ligand's amino group and pyrimidine nitrogens and key residues such as lysine (B10760008) (Lys) and aspartic acid (Asp) in the kinase hinge region. nih.gov

Nonpolar (Hydrophobic and van der Waals) Interactions: These contributions come from the interactions of the pyrimidine ring and the ethyl groups of the ethoxy substituents with nonpolar residues like isoleucine (Ile) and leucine (B10760876) (Leu). nih.gov

A breakdown of these energetic contributions helps in understanding the driving forces for ligand binding and provides a roadmap for rational drug design, for instance, by suggesting modifications to enhance favorable interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule from first principles.

The electronic structure of this compound dictates its intrinsic stability, reactivity, and spectroscopic properties. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO for aminopyrimidines is typically localized on the electron-rich pyrimidine ring and the amino group. The LUMO is generally distributed across the pyrimidine ring system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

These calculations provide a fundamental understanding of the molecule's electron density distribution, which is essential for predicting sites susceptible to electrophilic or nucleophilic attack.

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness using reactivity descriptors derived from the electron density. nih.gov These descriptors help in predicting the global and local reactivity of a molecule.

For this compound, key reactivity descriptors would include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity (ω) and Nucleophilicity (N): These indices quantify the molecule's ability to act as an electrophile or nucleophile, respectively. The amino group imparts significant nucleophilic character to the molecule.

Fukui Functions (f(r)): This local reactivity descriptor identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atoms of the pyrimidine ring and the amino group, as well as specific carbon atoms, would be identified as key reactive centers.

The table below summarizes important global reactivity descriptors that would be calculated using DFT.

| Descriptor | Symbol | Formula | Predicted Significance for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Global Electrophilicity | ω | μ2 / 2η | Quantifies electrophilic character |

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine core of this compound is rigid and largely planar, the two ethoxy side chains possess rotational freedom. nih.gov Conformational analysis aims to identify the low-energy spatial arrangements of these flexible side chains, which can significantly influence how the molecule fits into a protein's binding pocket.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, both in isolation and when complexed with a biological target. An MD simulation of a ligand-protein complex, initiated from a docked pose, serves several purposes:

Validation of Docking Results: MD simulations can assess the stability of the predicted binding mode. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result. nih.govnih.gov

Exploration of Conformational Space: The simulation allows the ligand and protein to adjust their conformations, potentially revealing more favorable interactions not captured by the static docking calculation.

Solvent Effects: MD simulations explicitly model the surrounding water molecules, providing a more realistic environment and a more accurate estimation of binding free energies.

By analyzing the trajectory of an MD simulation, researchers can map the flexibility of the ethoxy groups and understand how their orientation affects the stability of key hydrogen bonds and other interactions within the protein's active site.

Theoretical Evaluation of Compound Fate in Environmental or Biological Systems (Excluding Specific Toxicity/ADMET)

Currently, there are no specific computational studies or theoretical evaluations that detail the expected fate of this compound in either environmental or broad biological systems. Research into the environmental degradation pathways (such as hydrolysis, photolysis, or biodegradation) and general biological metabolism (outside of specific drug-target interactions) of this particular compound has not been published.

While general predictive models for chemical properties do exist, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models, their specific application to this compound is not documented. nih.govresearchgate.net These models use the molecular structure of a compound to estimate properties like its likelihood of being readily biodegradable. nih.gov For instance, models like BIOWIN and VEGA are employed under regulatory frameworks like REACH to predict biodegradability, but the outputs for this specific pyrimidine derivative are not available in the reviewed literature. nih.govresearchgate.net

Similarly, while the fundamental degradation pathways of the parent pyrimidine ring, such as the Rut pathway in Escherichia coli, have been studied, this information cannot be directly extrapolated to predict the fate of a substituted derivative like this compound. researchgate.net The presence of the diethoxy and amine functional groups would significantly alter the molecule's physicochemical properties and, consequently, its susceptibility to and interaction with metabolic and degradative processes.

Due to the absence of specific research, no detailed findings or data tables on the theoretical environmental or biological fate of this compound can be presented. Further computational studies would be required to generate predictive data on its behavior in these systems.

Academic Applications and Biological Activities Research Oriented Investigations

Antimicrobial Research

The evaluation of pyrimidine (B1678525) derivatives, including structures related to 4,6-diethoxypyrimidin-2-amine, for antibacterial activity is conducted through established in vitro screening methods. These methodologies are designed to determine the efficacy of the compounds against various bacterial strains. A common approach involves synthesizing a series of derivatives and testing them against both Gram-positive and Gram-negative bacteria. mdpi.com

For instance, studies on related thieno[2,3-d]pyrimidine derivatives utilize the agar diffusion test to screen for antimicrobial properties. mdpi.com This method provides an initial assessment of a compound's ability to inhibit bacterial growth. While some pyrimidine-based compounds have shown promise, research into 2-amino-4,6 disubstituted pyrimidines has indicated that these specific structures can be devoid of significant antibacterial activity. researchgate.net The antimicrobial potential often depends on the specific substitutions on the pyrimidine core; for example, N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid have demonstrated high activity against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.net

The following table summarizes findings from studies on related pyrimidine structures, illustrating the varied outcomes of antibacterial screening.

| Compound Class | Bacterial Strains Tested | Activity Level |

| 2-Amino 4,6 disubstituted pyrimidines | General antibacterial panel | Devoid of activity researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | S. aureus, B. subtilis, P. aeruginosa | Active pensoft.net |

| Benzimidazole-thienopyrimidines | Gram-positive and Gram-negative bacteria | Active mdpi.com |

Research into pyrimidine-based compounds has extended to their potential as antifungal agents, particularly against phytopathogenic fungi that cause significant crop damage. One of the primary targets in this area is Botrytis cinerea, a fungus responsible for gray mold disease. mdpi.com A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and evaluated for their fungicidal activity against this pathogen. mdpi.com

The in vitro and in vivo results from these studies showed that many of the synthesized compounds possessed excellent fungicidal activity. mdpi.com For example, compounds designated III-3 and III-13 exhibited higher fungicidal activity than the commercial fungicide pyrimethanil on fructose gelatin agar (FGA). mdpi.com Further greenhouse tests confirmed that the activity of compounds III-3, III-8, and III-11 was significantly higher than that of pyrimethanil. mdpi.com The mechanism of action appears to differ from that of existing anilinopyrimidine fungicides, suggesting a novel approach to combating resistant fungal strains. mdpi.com While some 2-amino-4,6 disubstituted pyrimidines have been found to be devoid of general antifungal activity, specific structural modifications, such as the inclusion of a trifluoromethyl group, appear to be crucial for potency against phytopathogenic fungi. researchgate.netmdpi.com

The table below details the comparative efficacy of selected 2-aminopyrimidine (B69317) derivatives against B. cinerea.

| Compound/Control | Test Medium | Relative Activity |

| Compound III-3 | Fructose Gelatin Agar (FGA) | Higher than Pyrimethanil mdpi.com |

| Compound III-13 | Fructose Gelatin Agar (FGA) | Higher than Pyrimethanil mdpi.com |

| Compound III-3 | Potato Dextrose Agar (PDA) | Higher than Cyprodinil mdpi.com |

| Pyrimethanil | Fructose Gelatin Agar (FGA) | Positive Control mdpi.com |

Enzymatic Inhibition Studies

Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a critical role in the survival and proliferation of cancer cells, making it a significant target for anticancer drug development. nih.govacs.org It is involved in inhibiting apoptosis and maintaining the stability of oncoproteins. nih.govacs.org this compound has been utilized as a synthetic intermediate in the development of novel Hsp70 inhibitors. nih.govacs.org Specifically, it is a precursor in the synthesis of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides, which are designed to bind irreversibly to an allosteric pocket on the Hsp70 protein. nih.govacs.org

The mechanism of these inhibitors involves disrupting the Hsp70 chaperone cycle. Hsp70, in partnership with Hsp90, maintains the function of various oncoproteins. nih.govacs.org By inhibiting Hsp70, these compounds trigger the degradation of Hsp70-dependent client proteins, such as HER2 and Raf-1, through a proteasome-mediated pathway. nih.gov This action leads to the inhibition of cancer cell growth and the induction of apoptosis. nih.govacs.org The effectiveness of these pyrimidine-based inhibitors is often evaluated using phenotypic assays in cancer cells that measure outcomes like the activation of caspases (e.g., caspase-3,7) and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Research has identified specific derivatives that selectively bind to Hsp70 in cancer cells, leading to a reduction in oncoprotein levels at nanomolar to low micromolar concentrations. acs.org

Elevated activity of the β-glucuronidase enzyme is associated with various pathological conditions, including colon cancer and urinary tract infections, making it a target for therapeutic inhibitors. nih.govsemanticscholar.org Derivatives of 2-aminopyrimidine have been investigated as a new class of β-glucuronidase inhibitors. nih.govsemanticscholar.org In these studies, various amines are reacted with a 2-amino-4,6-dichloropyrimidine (B145751) core to create a library of compounds for screening. nih.govsemanticscholar.org

The inhibitory potential of these synthesized compounds is evaluated in vitro against β-glucuronidase. The results are often compared to a standard inhibitor, D-saccharic acid 1,4-lactone. nih.govsemanticscholar.org In one such study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and tested, with several compounds showing significant inhibitory activity. nih.govsemanticscholar.org Notably, compound 24 from the series demonstrated an IC50 value of 2.8 ± 0.10 µM, which is substantially more potent than the standard inhibitor (IC50 = 45.75 ± 2.16 µM). nih.govsemanticscholar.org In silico docking studies are also employed to understand the binding modes of these inhibitors within the active site of the enzyme, revealing key interactions with amino acid residues like Glu413. semanticscholar.org

The following table presents the inhibitory concentration (IC50) values for a representative potent compound compared to the standard.

| Compound | IC50 Value (µM) |

| Compound 24 (2-aminopyrimidine derivative) | 2.8 ± 0.10 nih.govsemanticscholar.org |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 nih.govsemanticscholar.org |

Protein kinases such as Aurora Kinase A (AURKA) and Polo-like kinase 4 (PLK4) are crucial regulators of the cell cycle, and their overexpression is frequently observed in various cancers. nih.govrsc.org This makes them attractive targets for the development of anticancer agents. Derivatives based on the pyrimidin-2-amine scaffold have been designed and synthesized as potent inhibitors of these kinases. nih.govrsc.org

In the context of AURKA inhibition, a series of 4,6-diphenylpyrimidin-2-amine derivatives were developed. nih.govnih.gov One derivative, in particular, was identified as a selective AURKA inhibitor that reduces the clonogenicity of cancer cells. nih.govnih.gov Mechanistically, this compound arrests the cell cycle in the G2/M phase and induces apoptosis mediated by caspases in human colon cancer cells. nih.govnih.gov In silico docking models have shown that these derivatives bind effectively to the AURKA protein. nih.gov

Similarly, a series of novel aminopyrimidine-based compounds were developed as potent PLK4 inhibitors. rsc.org PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. rsc.org One compound, 8h , emerged from this research with a high inhibitory activity against PLK4 (IC50 = 0.0067 μM). rsc.org This compound also demonstrated excellent antiproliferative activity against breast cancer cells at the cellular level. rsc.org

The table below summarizes the inhibitory activities of lead compounds against their respective kinase targets.

| Compound Class | Target Kinase | Key Finding / Activity |

| 4,6-Diphenylpyrimidin-2-amine derivative | AURKA | Arrests cell cycle at G2/M phase, induces apoptosis nih.govnih.gov |

| Aminopyrimidine derivative (8h ) | PLK4 | IC50 = 0.0067 μM rsc.org |

Research on Antiplatelet Activity of Related Analogues

Uncontrolled platelet aggregation is a key factor in the development of arterial blockages, which can lead to severe cardiovascular events. nih.gov Consequently, the development of effective antiplatelet agents is a critical area of research in cardiovascular medicine. nih.gov The aminopyrimidine scaffold, a core component of this compound, has been identified as a promising structure for the development of new antiplatelet agents. nih.govbrieflands.com The structural similarity of the aminopyrimidine ring to the active metabolites of thienopyridines and ATP derivatives has spurred investigations into its potential to inhibit platelet aggregation. nih.govbrieflands.com

Research has focused on the synthesis and evaluation of various 2-aminopyrimidine and 4,6-diaminopyrimidine derivatives to understand their structure-activity relationships. nih.govbrieflands.com In one study, a series of novel 2-aminopyrimidine derivatives were synthesized and assessed for their ability to inhibit platelet aggregation induced by arachidonic acid and ADP. nih.govbrieflands.com The findings indicated that 2-aminopyrimidines were generally more active than their 4,6-diaminopyrimidine counterparts. brieflands.com

Several synthesized compounds demonstrated notable inhibitory effects on platelet aggregation induced by arachidonic acid. nih.gov For instance, certain 2-aminopyrimidine derivatives with fluorine substituents on a phenyl ring were among the most active compounds identified. brieflands.com The antiplatelet activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit platelet aggregation by 50%.

Below is a data table summarizing the in-vitro antiplatelet activity of selected synthesized 2-aminopyrimidine analogues against arachidonic acid-induced aggregation.

| Compound ID | Chemical Group | IC50 (µM) |

| Ia | 2-Aminopyrimidine | 36.75 |

| Ib | 2-Aminopyrimidine | 72.4 |

| IB | 2-Aminopyrimidine | 62.5 |

| II16 | 4,6-Diaminopyrimidine | 80 |

These findings highlight the potential of the 2-aminopyrimidine scaffold as a basis for developing new antiplatelet agents. Further research into polycyclic pyrimidine derivatives has also shown promise, with some compounds exhibiting potent antiplatelet activity, comparable to that of acetylsalicylic acid, against arachidonic acid-induced aggregation. nih.gov

Development of Novel Pesticide Leads (Focus on design and synthesis, not commercial use)

The pyrimidine framework is a cornerstone in agrochemical research, forming the structural basis for a wide range of pesticides, including insecticides, herbicides, and fungicides. acs.orgacs.org The high efficacy and broad-spectrum biological activities of pyrimidine derivatives have made them a key molecular scaffold in the discovery and development of new crop protection agents. acs.orgacs.org

The design and synthesis of novel pyrimidine-based pesticides often involve modifying the core structure to enhance biological activity and selectivity. acs.org For instance, the introduction of a trifluoromethyl group into the pyrimidine ring is a strategy used in the synthesis of new derivatives with potential insecticidal properties. acs.org The synthesis process for creating these novel compounds is a multi-step procedure. A representative synthesis might involve the cyclization of a starting material like ethyl trifluoroacetoacetate with acetamidine hydrochloride to form the pyrimidine core, followed by a series of reactions such as chlorination and nucleophilic substitution to arrive at the final product. acs.org

Research into pyrimidine derivatives containing a urea (B33335) pharmacophore has led to the synthesis of compounds with insecticidal activity against mosquitoes like Aedes aegypti. nih.gov The design of these molecules is followed by synthesis and rigorous testing to establish a structure-activity relationship (SAR), which helps in further optimizing the compounds to develop novel and effective pesticide leads. nih.gov

Future Directions and Emerging Research Avenues for 4,6 Diethoxypyrimidin 2 Amine

Development of Next-Generation Pyrimidine-Based Scaffolds

The 2-aminopyrimidine (B69317) core is a well-established pharmacophore present in numerous clinically approved drugs, particularly kinase inhibitors. The future development of scaffolds derived from 4,6-diethoxypyrimidin-2-amine will likely focus on creating more selective and potent therapeutic agents. A key strategy will be the exploration of structure-activity relationships (SAR) by introducing diverse substituents at various positions on the pyrimidine (B1678525) ring. For instance, modifications at the 5-position have been shown to significantly influence the biological activity of 2-aminopyrimidine derivatives.

Research will likely gravitate towards the design of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to develop multifunctional drugs that can interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance. The development of pyrimidine-fused heterocyclic systems, such as imidazopyrimidines and triazolopyrimidines, from 2-aminopyrimidine precursors also represents a promising avenue for creating novel chemical entities with unique biological profiles. nih.gov

A deeper understanding of the molecular interactions between pyrimidine-based inhibitors and their target proteins, such as kinases, will be crucial. Many current inhibitors target the ATP-binding site, and future scaffolds will need to exhibit high specificity to avoid off-target effects. semanticscholar.org The design of next-generation scaffolds will therefore require a comprehensive understanding of the target's three-dimensional structure and the subtle molecular interactions that govern binding affinity and selectivity.

Advanced and Green Synthetic Methodologies

The synthesis of this compound derivatives is poised to benefit from the adoption of advanced and environmentally sustainable synthetic methods. Traditional multi-step syntheses often involve harsh reaction conditions and the use of hazardous reagents. Future research will focus on the development of more efficient and greener alternatives.

One promising approach is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. acs.org The Biginelli reaction and its variations are examples of MCRs that have been successfully employed for the synthesis of pyrimidine derivatives and could be adapted for the synthesis of novel this compound analogs. acs.org

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis. geneseo.edu For this compound and its derivatives, this will involve the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. geneseo.edu Solvent-free reaction conditions are particularly attractive as they reduce waste and simplify product purification. nih.govgeneseo.edu The development of catalytic systems that are both highly efficient and easily recyclable will be a key area of focus. researchgate.net

| Synthetic Approach | Potential Advantages |

| Multi-component Reactions (e.g., Biginelli-inspired methods) | Increased efficiency, reduced waste, convergent synthesis. acs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, enhanced reaction control. geneseo.edu |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. nih.govgeneseo.edu |

| Use of Reusable Catalysts (e.g., hydrogels) | Cost-effective, sustainable, reduced catalyst waste. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

A significant frontier in understanding the biological effects of this compound derivatives is the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular response to a drug, moving beyond the traditional single-target paradigm. researchgate.netnashbio.com

Proteomics and Phosphoproteomics: For derivatives of this compound designed as kinase inhibitors, quantitative proteomics can be employed to identify both the intended targets and any off-target interactions within the cell. semanticscholar.orgacs.orggeneseo.edu This is crucial for understanding the selectivity of a compound and predicting potential side effects. Furthermore, phosphoproteomics can map the downstream signaling pathways that are modulated by the inhibitor, providing a detailed picture of its mechanism of action. nih.govnih.gov

Metabolomics: Cellular metabolism is often dysregulated in diseases like cancer, and drugs can exert their effects by altering metabolic pathways. nih.gov Metabolomic profiling can reveal changes in the levels of key metabolites following treatment with a this compound derivative, offering insights into its impact on cellular bioenergetics and biosynthetic processes. creative-proteomics.comfrontiersin.org This information can be invaluable for identifying biomarkers of drug response and understanding mechanisms of resistance. frontiersin.org

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in response to a compound, researchers can identify the genes and pathways that are affected. researchgate.netnih.gov This can help to elucidate the broader biological consequences of target engagement and uncover novel therapeutic applications.

The true power of this approach lies in the integrative analysis of these different omics datasets. nih.govmdpi.comnih.gov By combining information on gene expression, protein levels, phosphorylation events, and metabolite concentrations, a comprehensive and dynamic model of the drug's action can be constructed. This systems-level understanding will be instrumental in the development of more effective and safer therapies based on the this compound scaffold.

Rational Design of Derivatives through Advanced Computational Approaches

The rational design of novel this compound derivatives will be heavily influenced by advanced computational methods. In silico techniques play a vital role in accelerating the drug discovery process by predicting the biological activity of new compounds and optimizing their properties. remedypublications.com

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. nih.govremedypublications.com This allows for the prioritization of candidate molecules for synthesis and biological testing. Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex and the key interactions that govern binding.